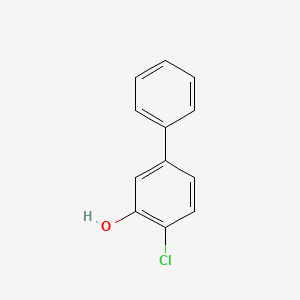![molecular formula C9H9F3O B1348543 1-[2-(Trifluoromethyl)phenyl]ethanol CAS No. 79756-81-3](/img/structure/B1348543.png)
1-[2-(Trifluoromethyl)phenyl]ethanol
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)phenyl)ethanol (TFME) is a chemical compound that is used in a variety of scientific applications. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. TFME is a versatile compound that has found applications in both organic synthesis and analytical chemistry.
Applications De Recherche Scientifique
Biocatalytic Preparation
1-[2-(Trifluoromethyl)phenyl]ethanol is a crucial pharmaceutical intermediate. Studies have explored efficient biocatalytic methods for its preparation. For example, Chen et al. (2019) developed a bioprocess using recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. This method demonstrated high yield and enantiomeric excess, highlighting its potential for large-scale production (Chen et al., 2019).
Synthesis in Eutectic Solvent/Cyclodextrin-Containing System
Xiong et al. (2021) focused on increasing the productivity of (S)-1-[2-(trifluoromethyl)phenyl]ethanol through medium engineering. They used a fungus isolate Geotrichum silvicvicola ZJPH1811 in a deep eutectic solvent/cyclodextrin-containing system, which significantly improved yield and substrate concentration compared to buffer systems. This research provides valuable insights into synergistic effects in biocatalysis and potential applications in pharmaceutical synthesis (Xiong et al., 2021).
Kinetic Resolution and Acylation
Xu et al. (2009) investigated the kinetic resolution of various 2,2,2-trifluoro-1-aryl ethanol derivatives, including those with a phenyl or naphthyl group, via enantioselective acylation. This method showed potential for preparing enantiomerically pure derivatives, which are valuable in various chemical syntheses (Xu et al., 2009).
Molecular Structure Analysis
Percino et al. (2015) analyzed the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol obtained from a condensation reaction. Their study, which included characterizations like IR, NMR, and X-ray diffraction, provided insights into the molecular properties and stability of similar compounds, useful in understanding their behavior in chemical processes (Percino et al., 2015).
Controlled Release of Bioactives
Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This study highlighted the potential of such complexes in various applications like perfumery and pharmaceuticals, where controlled release of volatile compounds is crucial (Zarandona et al., 2020).
Enzymatic Synthesis and Pharmaceutical Applications
Several studies have focused on enzymatic synthesis methods for derivatives of this compound, highlighting their importance as intermediates in pharmaceuticals like aprepitant. Methods involving various biocatalysts, substrates, and reaction conditions have been optimized for high yield and enantioselectivity, demonstrating the versatility and efficiency of biocatalytic processes in producing these intermediates. For instance, Ouyang et al. (2013) and Li et al. (2013) explored the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using different microbial strains, optimizing parameters for effective bioreduction. These studies contribute to the development of sustainable and cost-effective methods for producing pharmaceutical intermediates (Ouyang et al., 2013), (Li et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]ethanol is the nitric oxide synthase . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
This compound acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, it reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on this molecule.
Result of Action
The inhibition of nitric oxide synthase by this compound can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain co-solvents can accelerate mass transfer and protect cells from substrate inhibition, thereby enhancing the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a key chiral intermediate in the synthesis of Plk1 inhibitors . The interaction with enzymes such as Geotrichum silvicola ZJPH1811 has been studied, where the enzyme acts as a biocatalyst for the reduction of 2’-trifluoromethylacetophenone to produce this compound . This interaction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance cell membrane permeability and substrate concentration in biocatalytic systems . This enhancement is achieved through the synergistic effect of methylated-β-cyclodextrin and choline acetate/cysteine, which accelerates mass transfer and protects cells from substrate inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been used in the biotransformation process to produce chiral intermediates for Plk1 inhibitors . The binding interactions with enzymes such as Geotrichum silvicola ZJPH1811 facilitate the reduction of 2’-trifluoromethylacetophenone, resulting in the production of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound’s effectiveness in biocatalytic systems is influenced by the concentration of the substrate and the presence of co-solvents such as choline acetate/cysteine . High doses of the compound may lead to substrate inhibition, affecting the overall yield and productivity of the biotransformation process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound is produced through the reduction of 2’-trifluoromethylacetophenone by the enzyme Geotrichum silvicola ZJPH1811 . This biotransformation process is essential for producing enantiomerically pure compounds used in pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, the synergistic effect of methylated-β-cyclodextrin and choline acetate/cysteine enhances the compound’s cell membrane permeability and substrate concentration . This enhancement is crucial for the compound’s effectiveness in biocatalytic systems.
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290811 | |
| Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79756-81-3 | |
| Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79756-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-o-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



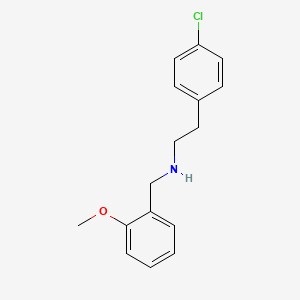


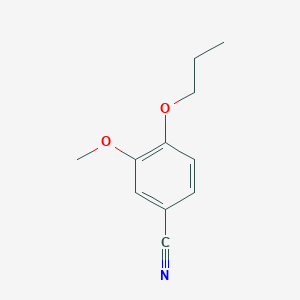
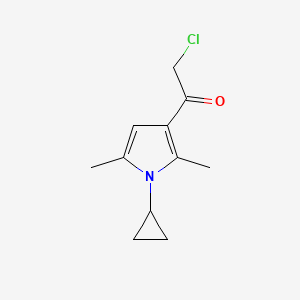
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)


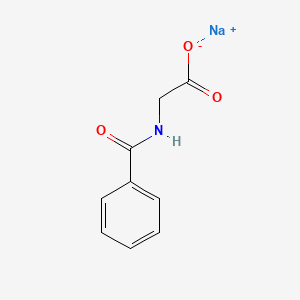
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

